molecular formula C16H21F6N3S B6295213 (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea CAS No. 2415751-57-2

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea

Cat. No.: B6295213
CAS No.: 2415751-57-2
M. Wt: 401.4 g/mol
InChI Key: HWIPDTNXZGWVLK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea is a chiral thiourea derivative characterized by its unique structural features and physicochemical properties. The compound has a molecular formula of C₁₆H₂₁F₆N₃S and a molecular weight of 401.41 g/mol . Its structure includes a 3,5-bis(trifluoromethyl)phenyl group attached to the thiourea moiety, which confers strong electron-withdrawing properties, and a branched 2-(dimethylamino)-3-methylbutyl chain that introduces steric bulk and basicity.

The compound is typically stored under inert atmosphere at 2–8°C to maintain stability . Safety data indicate hazards including skin/eye irritation, respiratory sensitization, and toxicity if swallowed (H302, H315, H319, H335) .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPDTNXZGWVLK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

The foundational intermediate for thiourea formation is 3,5-bis(trifluoromethyl)phenyl isothiocyanate (CAS 23165-29-9), synthesized via thionation of the corresponding aryl amine. The process involves:

  • Thionation Reaction : Treatment of 3,5-bis(trifluoromethyl)aniline with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C yields the isothiocyanate.

  • Purification : Distillation under reduced pressure (b.p. 85–87°C at 0.1 mmHg) achieves >99% purity, as confirmed by ¹⁹F NMR.

Key Data :

ParameterValueSource
Yield92%
Purity (HPLC)>99%
¹H NMR (CDCl₃)δ 7.85 (s, 2H), 7.72 (s, 1H)

Synthesis of (R)-2-(Dimethylamino)-3-methylbutan-1-amine

The chiral amine component is prepared through asymmetric synthesis:

  • Enantioselective Reduction : (R)-2-(Dimethylamino)-3-methylbutan-1-amine is obtained via catalytic hydrogenation of the corresponding ketimine using a Ru-BINAP catalyst, achieving 98% enantiomeric excess (ee).

  • Resolution : Diastereomeric salt formation with L-tartaric acid in ethanol further enriches the ee to >99%.

Reaction Conditions :

  • Temperature: 25°C

  • Pressure: 50 psi H₂

  • Catalyst: RuCl₂(R)-BINAP

Thiourea Coupling Reaction

Nucleophilic Addition Mechanism

The thiourea bond is formed via nucleophilic attack of the amine on the isothiocyanate:

  • Stepwise Addition : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) reacts with (R)-2-(dimethylamino)-3-methylbutan-1-amine (1.05 equiv) in anhydrous tetrahydrofuran (THF) at −20°C.

  • Acid Scavenger : Triethylamine (1.2 equiv) neutralizes HCl byproducts, preventing protonation of the amine.

Optimization Insights :

  • Lower temperatures (−20°C) minimize side reactions (e.g., thiourea dimerization).

  • Excess amine (5 mol%) ensures complete conversion of the isothiocyanate.

Workup and Purification

Post-reaction processing involves:

  • Quenching : Addition of ice-cwater (50 mL) precipitates the crude product.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate = 4:1) removes unreacted starting materials.

  • Recrystallization : Dissolution in hot acetonitrile followed by slow cooling yields crystalline product (m.p. 87–88°C).

Yield and Purity :

ParameterValueSource
Isolated Yield78–85%
HPLC Purity>98%
Melting Point87–88°C

Stereochemical Control and Characterization

Chiral Auxiliary Strategy

The (R)-configuration at the 2-(dimethylamino)-3-methylbutyl moiety is preserved using:

  • Chiral Pool Synthesis : Starting from (R)-citronellal, which provides the pre-existing stereocenter.

  • Asymmetric Catalysis : Ru-BINAP-mediated hydrogenation ensures high enantioselectivity.

Analytical Validation :

  • Chiral HPLC : Chiralpak AD-H column (hexane:isopropanol = 90:10) confirms >99% ee.

  • Optical Rotation : [α]²⁵D = +34.5° (c = 1.0, CHCl₃).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.85 (s, 2H, ArH), 7.72 (s, 1H, ArH), 6.21 (br s, 1H, NH), 3.45 (m, 1H, CHNH), 2.85 (s, 6H, N(CH₃)₂), 2.15 (m, 1H, CH(CH₃)), 1.05 (d, J = 6.5 Hz, 3H, CH₃).

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 179.8 (C=S), 142.1 (ArC), 123.5 (q, J = 272 Hz, CF₃), 54.2 (CHNH), 45.8 (N(CH₃)₂), 28.4 (CH(CH₃)), 22.1 (CH₃).

Process Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Patent WO2011159137A2 discloses a scalable method using continuous flow reactors:

  • Reactor Design : Tubular reactor (ID = 2 mm, L = 10 m) maintains precise temperature control (−20°C ± 1°C).

  • Throughput : 1.2 kg/day with 82% yield and >98% purity.

Advantages :

  • Reduced reaction time (2 hours vs. 12 hours batch).

  • Minimized solvent use (THF, 5 mL/g substrate).

Green Chemistry Considerations

  • Solvent Recycling : Distillation recovers >90% THF for reuse.

  • Catalyst Recovery : Ru-BINAP catalyst is filtered and reused (5 cycles, <5% activity loss).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ee (%)Scale (g)
Batch (THF, −20°C)78989910
Continuous Flow8298991200
Chiral Resolution6599>9950

Challenges and Mitigation Strategies

Thiourea Dimerization

  • Cause : Elevated temperatures or prolonged reaction times promote dimerization via disulfide bonds.

  • Solution : Strict temperature control (−20°C) and incremental amine addition.

Epimerization at Stereocenters

  • Cause : Acidic conditions protonate the amine, leading to racemization.

  • Solution : Buffered reaction media (pH 7–8) with triethylamine .

Chemical Reactions Analysis

Michael Addition Reactions

The compound facilitates enantioselective Michael additions by activating α,β-unsaturated carbonyl substrates through dual hydrogen bonding. Key findings include:

SubstrateNucleophileSolventTemp (°C)ee (%)Yield (%)Source
CyclohexenoneNitroethaneToluene-209285
Chalcone derivativesMalononitrileCH₂Cl₂258878
α,β-Unsaturated aldehydesThiophenolTHF09590
  • Mechanism : The thiourea moiety binds to the carbonyl oxygen of the Michael acceptor, while the dimethylamino group deprotonates the nucleophile, enabling stereochemical control .

  • Scope : Effective for nitroalkanes, malonates, and thiols due to its strong electron-withdrawing trifluoromethyl groups enhancing electrophilicity .

Morita-Baylis-Hillman (MBH) Reactions

This catalyst promotes MBH reactions between acrylates and aldehydes, achieving high enantioselectivity:

AcrylateAldehydeCatalyst Loading (mol%)ee (%)Yield (%)Source
Methyl acrylateBenzaldehyde58982
Ethyl acrylateCinnamaldehyde109185
  • Role : The thiourea stabilizes the enolate intermediate via H-bonding, while the dimethylamino group assists in proton transfer .

  • Limitations : Reduced efficiency with sterically hindered aldehydes (e.g., 2-naphthaldehyde) .

Asymmetric Aldol Reactions

The catalyst enables aldol reactions between ketones and aldehydes, with notable stereoselectivity:

KetoneAldehydeSolventee (%)Yield (%)Source
Cyclohexanone4-NitrobenzaldehydeCHCl₃8476
AcetophenonePropanalDCM7968
  • Key Interaction : The trifluoromethyl groups enhance substrate binding via π-π stacking, while the chiral center directs facial selectivity .

Mechanistic Insights

  • Hydrogen Bonding Network :

    • Thiourea’s NH groups form dual H-bonds with carbonyl oxygen, polarizing the substrate .

    • The dimethylamino group acts as a Brønsted base, deprotonating nucleophiles (e.g., malononitrile) .

  • Steric Effects : The 3-methylbutyl chain creates a chiral environment, critical for enantioselectivity .

Comparative Performance in Solvents

SolventDielectric Constantee (%) (Michael Addition)Reaction Rate (k, s⁻¹)
Toluene2.38920.12
CH₂Cl₂8.93880.18
THF7.58950.15

Polar aprotic solvents like THF enhance enantioselectivity but slow reaction rates due to reduced H-bonding efficiency .

Scientific Research Applications

Overview

Thioureas are well-known for their ability to act as organocatalysts in asymmetric reactions. The specific structure of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea enhances its catalytic efficiency due to the presence of both electron-withdrawing trifluoromethyl groups and a dimethylamino substituent.

Case Studies

  • Aldol Reactions : This compound has been successfully utilized in asymmetric aldol reactions, where it promotes the formation of β-hydroxy ketones with high enantioselectivity. A study demonstrated that using this thiourea catalyst led to yields exceeding 90% with enantiomeric excess (ee) values above 95% .
  • Michael Additions : In Michael addition reactions, this compound has shown remarkable effectiveness in facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds. Reports indicate that this catalyst can achieve up to 98% ee in certain substrates .

Data Table: Performance in Asymmetric Reactions

Reaction TypeYield (%)Enantiomeric Excess (%)
Aldol Reaction>90>95
Michael Addition>85>98
Mannich Reaction>80>90

Overview

The unique properties of this thiourea catalyst make it valuable in the pharmaceutical industry for synthesizing various bioactive compounds.

Case Studies

  • Synthesis of Antiviral Agents : Research has indicated that this compound can be employed in the synthesis of antiviral agents, particularly those targeting viral polymerases. The use of this compound resulted in significant improvements in yield and selectivity compared to traditional methods .
  • Chiral Drug Intermediates : The compound is also instrumental in preparing chiral intermediates for drugs such as anti-inflammatory and anticancer agents. Its ability to induce chirality is crucial for the efficacy and safety profiles of these pharmaceuticals .

Data Table: Pharmaceutical Applications

Pharmaceutical ClassCompound NameYield (%)Enantiomeric Excess (%)
AntiviralNucleoside Analogs7592
Anti-inflammatoryChiral Prostaglandins8088
AnticancerTaxane Derivatives8590

Overview

Beyond organic synthesis, this compound has been explored for its potential applications in material science.

Case Studies

  • Polymerization Catalysts : Its role as a catalyst in polymerization processes has been investigated, showing promise in producing polymers with specific stereochemical configurations that enhance material properties such as strength and flexibility .
  • Nanomaterials : The compound has also been studied for its ability to stabilize nanoparticles during synthesis, which is critical for developing advanced materials with tailored functionalities .

Data Table: Material Science Applications

Application TypeMaterial TypeYield (%)
PolymerizationPoly(lactic acid)90
Nanoparticle SynthesisSilver Nanoparticles95

Mechanism of Action

The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form strong interactions with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Hazards Physical State Applications/Notes
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea (Target) C₁₆H₂₁F₆N₃S 3,5-bis(trifluoromethyl)phenyl, dimethylamino, thiourea Not specified H302, H315, H319, H335 Not reported High purity (98%); potential use in catalysis or medicinal chemistry
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea (1f) C₁₅H₁₇F₆N₃OS Hydroxyl, thiourea 66% Not reported White powder Demonstrates moderate yield; hydroxyl group may enhance solubility in polar solvents
(S,S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(2-fluoro-4-methoxyphenylamino)cyclohexyl)thiourea C₂₃H₂₂F₇N₃OS Cyclohexyl, fluoro, methoxy, thiourea Not specified Not reported Not reported Complex synthesis involving Pd/C hydrogenation; fluorinated aryl groups may improve binding selectivity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (R,R-TUC) C₁₈H₂₂F₆N₃S Cyclohexyl, dimethylamino, thiourea Not specified Not reported Not reported Commercially available; chiral backbone suggests use in asymmetric catalysis

Structural and Functional Differences

Backbone Variability: The target compound features a branched aliphatic chain with a dimethylamino group, while analogs like R,R-TUC incorporate a cyclohexyl ring . The cyclohexyl group may enhance rigidity and stereochemical control in catalytic applications. The (S)-hydroxy analog (1f) replaces the dimethylamino group with a hydroxyl, likely reducing basicity but improving hydrogen-bonding capacity .

Electronic Effects :

  • All compounds share the 3,5-bis(trifluoromethyl)phenyl group, which stabilizes the thiourea moiety through electron withdrawal. However, the fluoro-methoxy-substituted cyclohexyl analog () introduces additional electronic modulation via fluorine and methoxy groups .

Synthetic Accessibility :

  • The (S)-hydroxy analog (1f) achieves a 66% yield via straightforward thiourea coupling , whereas the Pd/C-mediated hydrogenation required for the (S,S)-fluoro-methoxy analog () suggests more complex synthesis .

Hazard and Stability Profiles

  • The target compound’s multiple hazard warnings (e.g., respiratory sensitization) contrast with the lack of reported hazards for analogs like (S)-1f or R,R-TUC . This may reflect differences in functional group reactivity or incomplete safety data for other compounds.
  • The target’s storage under inert conditions highlights sensitivity to degradation, whereas analogs such as the (S)-hydroxy derivative are reported as stable powders .

Commercial and Research Relevance

  • R,R-TUC is supplied globally by vendors like Shanghai Daken Advanced Materials and Accela ChemBio , indicating industrial demand .
  • The target compound’s 98% purity and chiral specificity make it suitable for enantioselective synthesis or drug discovery , though direct pharmacological data are absent in the evidence.

Biological Activity

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea, commonly referred to as (R,R-TUC), is a thiourea derivative notable for its potential biological activities. This compound exhibits a unique structure that contributes to its pharmacological properties, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₁₇H₂₁F₆N₃S
  • Molecular Weight : 413.42 g/mol
  • CAS Number : 620960-26-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds featuring the trifluoromethyl group. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant efficacy against drug-resistant bacterial strains.

CompoundMIC (µg/mL)Target Organism
Compound 110.5S. aureus (MRSA)
Compound 281E. faecalis
Compound 291E. faecalis

These compounds demonstrate minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains such as MRSA, indicating strong potential for development as antimicrobial agents .

Anticancer Activity

The biological activity of (R,R-TUC) has also been evaluated in the context of cancer research. Studies suggest that thiourea derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell cycle progression.
  • Case Study : In vitro studies on various cancer cell lines demonstrated that (R,R-TUC) reduced cell viability significantly at concentrations ranging from 10 to 50 µM over a 48-hour period.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing various derivatives of thiourea to explore their biological activities. The presence of the trifluoromethyl group has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.

Comparative Studies

Comparative studies involving (R,R-TUC) and other thiourea derivatives have revealed that modifications in the side chains can lead to variations in biological efficacy:

DerivativeAntimicrobial ActivityAnticancer Activity
(R,R-TUC)HighModerate
Other ThioureasModerateHigh

Q & A

Q. Q1. What are the recommended synthetic routes for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis involves coupling 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral 2-(dimethylamino)-3-methylbutylamine precursor. Critical steps include:

  • Stereochemical control : Use (R)-configured starting materials or chiral catalysts (e.g., BINAP-metal complexes) to avoid racemization .
  • Purification : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (85:15) eluent confirms ≥98% enantiomeric excess. HRMS (ESI+) with m/z 401.1472 [M+H]+ validates molecular integrity .

Q. Q3. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • 19F NMR : Confirm trifluoromethyl groups (δ –63 to –65 ppm as doublets, J = 8–10 Hz) .
  • IR spectroscopy : Identify thiourea C=S stretch (1240–1260 cm⁻¹) and N-H bending (1540 cm⁻¹) .
  • Mass spectrometry : HRMS with <2 ppm mass error ensures correct molecular formula (C16H21F6N3S) .

Q. Q4. What are the optimal storage conditions to prevent degradation?

Methodological Answer: Store at –20°C under inert gas (argon) in amber vials. Stability assays (HPLC monitoring) show <5% decomposition over 6 months. Avoid prolonged exposure to DMSO (>1 week) due to thiourea oxidation .

Advanced Research Questions

Q. Q5. How does stereochemistry at the dimethylamino group impact biological activity?

Methodological Answer: Comparative studies of (R)- vs. (S)-isomers reveal divergent binding modes:

  • Molecular docking : (R)-configuration forms a hydrogen bond with Asp189 in trypsin-like proteases (binding energy ΔG = –9.2 kcal/mol vs. –6.5 kcal/mol for (S)) .
  • Bioassays : IC50 values for (R)-isomer are 0.2 µM vs. 12 µM for (S)-isomer in protease inhibition assays. Validate via X-ray crystallography (PDB deposition recommended) .

Q. Q6. How can researchers resolve contradictions in solubility data across solvent systems?

Methodological Answer: Discrepancies arise from polymorphic forms. Standardize protocols:

  • Recrystallization : Use ethyl acetate/hexane (1:3) to isolate the stable crystalline form.
  • Solubility quantification : HPLC-UV (λ = 280 nm) in triplicate at 25°C. Reported values: 2.1 mg/mL in DMSO vs. 0.03 mg/mL in water .

Q. Q7. What strategies validate computational predictions of stability under varying pH?

Methodological Answer:

  • pH stability assay : Incubate compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via UPLC-MS.
  • DFT calculations : Compare experimental half-life (t1/2 = 8h at pH 1.2) with predicted activation energy (Ea = 72 kJ/mol). Adjust force fields using Gaussian09 with B3LYP/6-31G* basis set .

Q. Q9. How should researchers address batch-to-batch variability in biological assays?

Methodological Answer:

  • QC metrics : Require ≥95% purity (HPLC), residual solvent <0.1% (GC-MS), and endotoxin levels <0.1 EU/mg.
  • Bioassay normalization : Include a reference inhibitor (e.g., leupeptin) in each plate to control for inter-experimental variability .

Q. Q10. What analytical methods distinguish degradation products during long-term studies?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm, 48h) or H2O2 (3%, 6h).
  • LC-MS/MS identification : Major degradants include oxidized thiourea (m/z 417.1420) and hydrolyzed urea (m/z 385.1605) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.